molecular formula C17H13BrN2O3 B12038232 N-(3-bromophenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(3-bromophenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12038232
M. Wt: 373.2 g/mol
InChI Key: LVBBPEMBXMOPDV-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a quinoline carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques, such as column chromatography and crystallization, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinoline ketone, while substitution of the bromine atom can result in various substituted quinoline derivatives .

Scientific Research Applications

N-(3-bromophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting various biological pathways. For instance, it may inhibit the activity of kinases involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinoline core structure is particularly significant in medicinal chemistry for the development of therapeutic agents .

Properties

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

N-(3-bromophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C17H13BrN2O3/c1-20-13-8-3-2-7-12(13)15(21)14(17(20)23)16(22)19-11-6-4-5-10(18)9-11/h2-9,21H,1H3,(H,19,22)

InChI Key

LVBBPEMBXMOPDV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O

Origin of Product

United States

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